1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea
CAS No.: 1208668-79-4
Cat. No.: VC5583102
Molecular Formula: C20H23N3O2
Molecular Weight: 337.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208668-79-4 |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 337.423 |
| IUPAC Name | 1-(2-methylphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |
| Standard InChI | InChI=1S/C20H23N3O2/c1-15-6-2-3-7-18(15)22-20(25)21-17-10-8-16(9-11-17)14-19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H2,21,22,25) |
| Standard InChI Key | PUHJHFKORGZRBM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Functional Groups
The compound consists of:
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A urea backbone (NH–CO–NH) linking two aromatic groups.
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A 4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl moiety on one side, featuring a pyrrolidine ring conjugated with a ketone group.
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An o-tolyl group (2-methylphenyl) on the other side.
Molecular Formula:
Molecular Weight: 337.42 g/mol .
Spectral Data
Key spectral features from analogous urea derivatives include:
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-NMR:
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-NMR:
Synthesis and Chemical Reactivity
Key Synthetic Routes
The compound is typically synthesized via a multi-step approach:
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Formation of the pyrrolidinone intermediate:
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Introduction of the urea linkage:
Example Reaction Scheme:
Optimization Challenges
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Yield Improvement: Use of microwave-assisted synthesis increases efficiency (yield: ~75% vs. 50% conventional) .
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to polar byproducts .
Biological Activity and Mechanisms
Pharmacological Targets
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FPRL1 Agonism: Modulates formyl peptide receptor-like 1, implicated in anti-inflammatory and neuroprotective pathways .
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Kinase Inhibition: Weak activity against hematopoietic cell kinase (HCK) (IC > 50,000 nM) .
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Antifungal Potential: Structural analogs show activity against Candida albicans (MIC: 2–8 µg/mL) .
Structure-Activity Relationships (SAR)
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Pyrrolidine Ring: Essential for target binding; replacement with piperidine reduces potency by 10-fold .
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o-Tolyl Group: Enhances metabolic stability compared to unsubstituted phenyl .
Applications in Medicinal Chemistry
Comparative Analysis with Analogues
Future Directions
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